N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by two critical structural motifs:
- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring), which enhances polarity and metabolic stability.
The compound’s molecular formula is C20H24N4O4S (molecular weight: 416.5 g/mol) . Its Smiles notation (Cc1cccc2c1ccn2CCNC(=O)C1=NN(C2CCS(=O)(=O)C2)C(=O)CC1) highlights the integration of the sulfone ring and carboxamide linkage.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-13(14-10-5-8-21(19,20)9-10)11-3-4-12(16-15-11)17-6-1-2-7-17/h3-4,10H,1-2,5-9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHEEYBLVIKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific kinases and modulating ion channels. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₅S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1232800-37-1 |
This compound primarily acts as an inhibitor of the discoidin domain receptor 1 (DDR1). DDR1 is implicated in various inflammatory processes, making it a target for therapeutic intervention in conditions like inflammatory bowel disease (IBD) . The compound exhibits a potent inhibition profile with an IC₅₀ value of approximately 10.6 nM against DDR1, demonstrating significant selectivity over a broad panel of kinases .
Biological Activity and Pharmacological Implications
The biological activity of this compound extends beyond kinase inhibition. It has been noted for its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Activation of GIRK channels is associated with various physiological processes including:
- Pain perception
- Epilepsy
- Addiction and reward mechanisms
- Anxiety modulation
The compound has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional urea-based compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Inflammatory Bowel Disease (IBD) : In models of DSS-induced colitis, the compound demonstrated promising oral therapeutic effects by reducing pro-inflammatory cytokine expression and inhibiting DDR1 autophosphorylation .
- Neuropharmacology : In studies evaluating GIRK channel modulation, compounds with similar structures have been shown to significantly alter neuronal excitability, suggesting potential applications in treating neurological disorders .
Summary of Biological Effects
| Biological Activity | Effect |
|---|---|
| DDR1 Inhibition | IC₅₀ = 10.6 nM |
| GIRK Channel Activation | Nanomolar potency |
| Therapeutic Potential | IBD treatment; neuroprotection |
Comparison with Similar Compounds
Structural Analogues of Pyridazine-3-Carboxamide Derivatives
The following table summarizes key structural and functional differences between the compound and its analogues:
Key Structural and Functional Insights
Sulfone vs. Fluorinated Side Chains
The sulfone group in the primary compound contrasts with fluorinated side chains in analogues like 18F-FPPPT and (R)-IPMICF16 . Sulfones enhance aqueous solubility and metabolic resistance compared to fluorinated groups, which prioritize lipophilicity for blood-brain barrier penetration in radiopharmaceuticals .
Pyrrolidine vs. Piperazine/Piperidine Derivatives
While the primary compound uses a pyrrolidine ring, analogues such as 18F-FPPPT incorporate piperazine. Piperazine derivatives often exhibit improved binding to enzymes like SCD-1 due to their planar geometry and hydrogen-bonding capacity .
Core Modifications: Pyridazine vs. Imidazo[1,2-b]pyridazine
In contrast, the unmodified pyridazine core in the primary compound may offer synthetic flexibility but reduced target specificity.
Deuterated and Crystalline Forms
The deuterated methyl group in 6-(cyclopropanecarboxamido)-...-N-(methyl-D3)... () reduces metabolic degradation rates—a strategy absent in the primary compound but relevant for optimizing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
